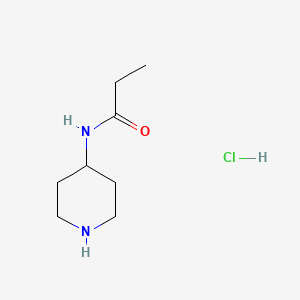

N-(piperidin-4-yl)propanamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(piperidin-4-yl)propanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals .

作用機序

Target of Action

N-(Piperidin-4-yl)propanamide hydrochloride is a compound used for proteomics research Similar compounds in the n-(piperidin-4-yl)benzamide derivative series have been found to have good biological potential and inhibitory activity .

Mode of Action

It’s known that similar compounds interact with their targets to induce changes at the molecular level . More research is needed to fully understand the interaction of this compound with its targets.

Biochemical Pathways

Compounds in the n-(piperidin-4-yl)benzamide derivative series have been found to activate hypoxia-inducible factor 1 pathways . These pathways play a crucial role in cellular response to hypoxia.

Pharmacokinetics

It’s known that similar compounds, such as new fentanyl analogs, generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

Similar compounds in the n-(piperidin-4-yl)benzamide derivative series have been found to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

It’s known that the compound is insoluble in water , which could influence its bioavailability and efficacy.

生化学分析

Biochemical Properties

N-(piperidin-4-yl)propanamide hydrochloride is part of the N-(piperidin-4-yl)benzamide derivative series, which have shown significant inhibitory bioactivity in HepG2 cells . These compounds interact with various enzymes and proteins, inducing the expression of hypoxia-inducible factor 1α (HIF-1α) protein and downstream target gene p21 .

Cellular Effects

This compound influences cell function by upregulating the expression of cleaved caspase-3, promoting tumor cell apoptosis . It also impacts cell signaling pathways and gene expression, particularly in hypoxic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It induces the expression of HIF-1α protein and downstream target gene p21 . This compound also upregulates the expression of cleaved caspase-3, promoting apoptosis .

Temporal Effects in Laboratory Settings

Preliminary in vitro studies have indicated that compounds in the N-(piperidin-4-yl)benzamide derivative series, including this compound, show significant inhibitory bioactivity .

Metabolic Pathways

It is known that this compound interacts with various enzymes and proteins, influencing their activity .

準備方法

The synthesis of N-(piperidin-4-yl)propanamide hydrochloride involves several steps, typically starting with the preparation of piperidine derivatives. One common method involves the hydrogenation of pyridine derivatives to form piperidine, followed by functionalization to introduce the propanamide group . Industrial production methods often utilize multicomponent reactions and cyclization processes to achieve high yields and selectivity .

化学反応の分析

N-(piperidin-4-yl)propanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-4-yl)propanamide oxides, while reduction can produce N-(piperidin-4-yl)propanamine .

科学的研究の応用

N-(piperidin-4-yl)propanamide hydrochloride has a wide range of applications in scientific research:

類似化合物との比較

N-(piperidin-4-yl)propanamide hydrochloride can be compared with other piperidine derivatives, such as:

N-phenyl-N-(4-piperidinyl)propanamide: This compound has a similar structure but includes a phenyl group, which can alter its chemical properties and biological activity.

N-(1-phenethyl-4-piperidyl)propanamide: This derivative includes a phenethyl group, which can enhance its potency and selectivity in certain applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

生物活性

N-(piperidin-4-yl)propanamide hydrochloride, a compound related to the fentanyl series, has garnered attention for its significant biological activities, particularly in the context of analgesic effects and potential psychoactive properties. This article provides an in-depth review of its biological activity, focusing on its pharmacological effects, metabolic pathways, and related case studies.

1. Overview of this compound

This compound is a synthetic compound that belongs to the class of 4-anilidopiperidine derivatives. It is structurally similar to fentanyl, a potent opioid analgesic. The compound's biological activity primarily revolves around its interaction with opioid receptors, particularly the mu-opioid receptor (MOR).

2.1 Analgesic Properties

The analgesic potency of this compound has been evaluated in various studies. For instance, it has been shown to exhibit high affinity for mu-opioid receptors, which is a characteristic shared with other fentanyl analogs. In comparative studies, the compound demonstrated an analgesic potency significantly higher than morphine.

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| N-(piperidin-4-yl)propanamide | 3.45 ± 0.45 | ~300x morphine |

| Fentanyl | 0.93 ± 0.12 | ~10,000x morphine |

This table illustrates the comparative potency of this compound against morphine and fentanyl.

2.2 Psychoactive Effects

Research indicates that this compound may also exhibit psychoactive effects similar to those of other synthetic opioids. Its structural modifications allow it to interact with various neurotransmitter systems beyond just opioid receptors, potentially influencing dopaminergic pathways associated with reward and addiction.

3. Metabolic Pathways

The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These enzymes facilitate the conversion of the compound into several metabolites, some of which may retain biological activity.

3.1 Metabolic Profile

The metabolic pathways can be summarized as follows:

- N-dealkylation : This is the primary metabolic pathway where the piperidine ring undergoes dealkylation.

- Hydroxylation : Subsequent hydroxylation occurs at various positions on the piperidine and phenyl rings.

- Excretion : The majority of metabolites are excreted via urine and feces.

4. Case Studies

Several case studies have highlighted the clinical implications of this compound use:

4.1 Case Study: Analgesic Use in Postoperative Pain Management

In a clinical scenario involving postoperative patients, this compound was administered as part of a multimodal analgesia regimen. The results indicated significant pain relief with fewer side effects compared to traditional opioids.

4.2 Case Study: Overdose Incidents

Reports have emerged linking this compound to overdose cases similar to those associated with other fentanyl analogs. These incidents underscore the compound's potency and the risks associated with its use outside controlled medical environments.

5. Conclusion

This compound exhibits potent biological activity primarily as an analgesic agent through its high affinity for mu-opioid receptors and potential psychoactive effects. Its metabolism via hepatic pathways leads to various metabolites that may also contribute to its overall pharmacological profile. Continued research is essential to fully understand its therapeutic potential and safety profile, particularly in light of emerging concerns regarding synthetic opioids.

特性

IUPAC Name |

N-piperidin-4-ylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWBGTYXABSUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。